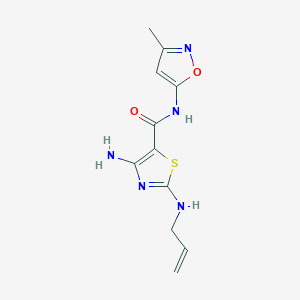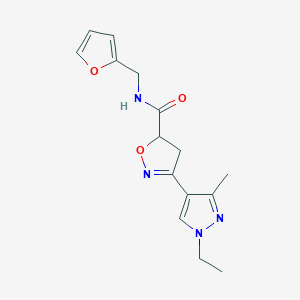![molecular formula C19H15F3N2OS B4778898 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4778898.png)
2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TQ-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TQ-A is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to inhibit the replication of viruses, such as HIV and hepatitis C virus. This compound has also been shown to inhibit the activity of enzymes involved in lipid metabolism, suggesting that it may have potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is that it is a small molecule that can be easily synthesized in the lab. This makes it a useful tool for studying the effects of NF-κB and STAT3 inhibition in vitro. However, one limitation of this compound is that it has not been extensively studied in vivo. More research is needed to determine its potential as a therapeutic agent in animal models and humans.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide. One area of research that could be explored is the development of this compound derivatives with improved potency and selectivity. Another area of research that could be explored is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models and humans.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has been explored is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that this compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Another area of research that has been explored is the anti-cancer properties of this compound. This compound has been shown to induce apoptosis in cancer cells, including breast cancer and lung cancer cells. This suggests that this compound may have potential as a treatment for certain types of cancer.
Eigenschaften
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-12-10-18(24-15-8-4-2-6-13(12)15)26-11-17(25)23-16-9-5-3-7-14(16)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAAHYJLKCWTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4778818.png)

![2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4778844.png)


![4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778863.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4778873.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B4778879.png)
![ethyl 8-ethyl-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B4778891.png)
![4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4778899.png)


![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4778919.png)